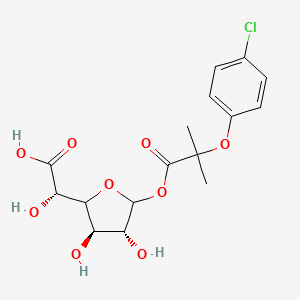
Clofibric furanoglucuronate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Clofibric furanoglucuronate is a derivative of clofibric acid, which is a biologically active metabolite of the lipid-lowering drug clofibrate. Clofibric acid is known for its role in reducing elevated serum lipids and has been detected in various aquatic environments due to its persistence and potential ecological impact . This compound, as a conjugate of clofibric acid, is of interest in pharmaceutical and environmental studies.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of clofibric furanoglucuronate typically involves the conjugation of clofibric acid with glucuronic acid derivatives. The reaction conditions often include the use of catalysts and specific pH conditions to facilitate the conjugation process. For instance, the esterification of clofibric acid with glucuronic acid can be achieved using acidic catalysts under controlled temperatures .
Industrial Production Methods: Industrial production of this compound may involve large-scale esterification processes using continuous flow reactors to ensure consistent product quality and yield. The use of solid-phase extraction (SPE) and high-performance liquid chromatography (HPLC) techniques are common in the purification and quantification of the final product .
化学反応の分析
Types of Reactions: Clofibric furanoglucuronate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different metabolites, which are often studied for their environmental impact.
Reduction: Reduction reactions can convert this compound back to its parent compound, clofibric acid.
Substitution: Substitution reactions involving the glucuronate moiety can lead to the formation of different derivatives
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include peroxymonosulfate (PMS) and other advanced oxidation processes (AOPs).
Reduction: Reducing agents such as sodium borohydride (NaBH4) are used under mild conditions.
Substitution: Various nucleophiles can be used in substitution reactions, often under basic or acidic conditions
Major Products: The major products formed from these reactions include various oxidized and reduced metabolites, as well as substituted derivatives that retain the core structure of this compound .
科学的研究の応用
Clofibric furanoglucuronate has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study the behavior of glucuronate conjugates in various chemical reactions.
Biology: The compound is studied for its interactions with biological systems, particularly its role in lipid metabolism and its potential effects on aquatic organisms.
Medicine: Research focuses on its pharmacokinetics and potential therapeutic applications, especially in lipid-lowering treatments.
Industry: It is used in environmental studies to assess the impact of pharmaceutical contaminants in water bodies and to develop remediation strategies .
作用機序
Clofibric furanoglucuronate exerts its effects primarily through its interaction with lipid metabolism pathways. The compound increases the activity of extrahepatic lipoprotein lipase, thereby enhancing the lipolysis of lipoprotein triglycerides. This leads to the degradation of chylomicrons and the conversion of very low-density lipoproteins (VLDLs) to low-density lipoproteins (LDLs), and subsequently to high-density lipoproteins (HDLs). The molecular targets involved include peroxisome proliferator-activated receptor alpha (PPARα), which plays a crucial role in regulating lipid metabolism .
類似化合物との比較
Clofibric furanoglucuronate can be compared with other fibric acid derivatives such as:
Clofibric Acid: The parent compound, known for its lipid-lowering properties.
Fenofibric Acid: Another fibric acid derivative with similar lipid-lowering effects but different pharmacokinetic properties.
Gemfibrozil: A fibric acid derivative with a distinct mechanism of action and clinical applications
Uniqueness: this compound is unique due to its glucuronate conjugation, which affects its solubility, bioavailability, and metabolic pathways. This conjugation also influences its environmental persistence and potential ecological impact .
特性
CAS番号 |
80106-54-3 |
|---|---|
分子式 |
C16H19ClO9 |
分子量 |
390.8 g/mol |
IUPAC名 |
(2S)-2-[(3R,4R)-5-[2-(4-chlorophenoxy)-2-methylpropanoyl]oxy-3,4-dihydroxyoxolan-2-yl]-2-hydroxyacetic acid |
InChI |
InChI=1S/C16H19ClO9/c1-16(2,26-8-5-3-7(17)4-6-8)15(23)25-14-10(19)9(18)12(24-14)11(20)13(21)22/h3-6,9-12,14,18-20H,1-2H3,(H,21,22)/t9-,10-,11+,12?,14?/m1/s1 |
InChIキー |
SQRMJHLEXPNYKB-SBYJBXFWSA-N |
異性体SMILES |
CC(C)(C(=O)OC1[C@@H]([C@H](C(O1)[C@@H](C(=O)O)O)O)O)OC2=CC=C(C=C2)Cl |
正規SMILES |
CC(C)(C(=O)OC1C(C(C(O1)C(C(=O)O)O)O)O)OC2=CC=C(C=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


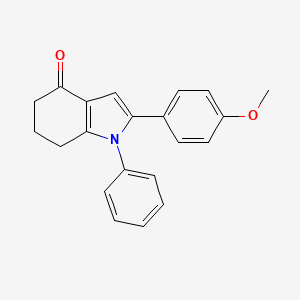
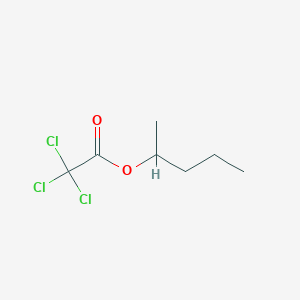
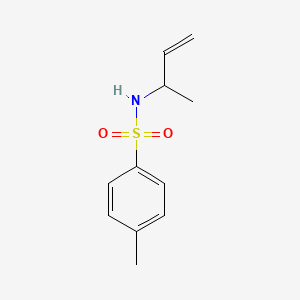
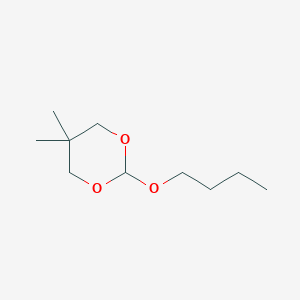
![N'-(3-methylsulfonyl-11-oxo-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)ethane-1,2-diamine;2,4,6-trinitrophenol](/img/structure/B14437473.png)
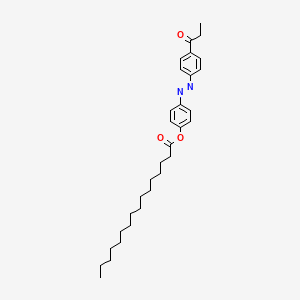
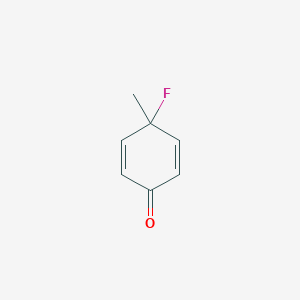
![6-[(3-Methoxypropyl)(propyl)amino]-5,6,7,8-tetrahydronaphthalen-1-ol](/img/structure/B14437497.png)
![O-[Fluoro(dimethyl)silyl]hydroxylamine](/img/structure/B14437498.png)
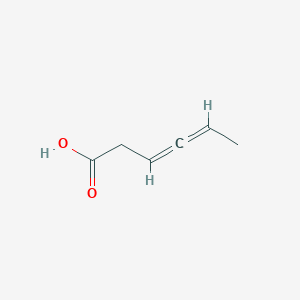
![1,4-Bis[(5-chloropent-4-YN-1-YL)oxy]benzene](/img/structure/B14437504.png)


![3-Chloro-4-[(2,4-dichloronaphthalen-1-yl)oxy]aniline](/img/structure/B14437543.png)
